molecular formula C6H12ClNOS B13789928 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride

Katalognummer: B13789928
Molekulargewicht: 181.68 g/mol
InChI-Schlüssel: RKNBJFNNGUOPNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C6H12ClNOS. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Oxa-2-azaspiro[3.5]nonane;hydrochloride: Similar structure but lacks the sulfur atom.

    2-Oxa-7-azaspiro[3.5]nonane oxalate: Contains an oxalate group instead of hydrochloride.

    2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: Contains additional oxygen atoms.

Uniqueness

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spiro structure incorporating both oxygen and sulfur atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C6H12ClNOS

Molekulargewicht

181.68 g/mol

IUPAC-Name

5-oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C6H11NOS.ClH/c1-2-8-6(9-3-1)4-7-5-6;/h7H,1-5H2;1H

InChI-Schlüssel

RKNBJFNNGUOPNQ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CNC2)SC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.